(S)-N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine
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Overview
Description
(S)-N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine: ethylenediamines . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethyl group attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine typically involves the following steps:
Formation of the Pyrrolidine Ring: : This can be achieved through the cyclization of amino alcohols or by the reduction of pyrrolidone derivatives.
Introduction of the Ethyl Group: : The ethyl group can be introduced through alkylation reactions using ethyl halides or ethylating agents.
Chiral Resolution: : Since the compound is chiral, chiral resolution techniques may be employed to obtain the (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the compound is likely produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into corresponding oxo derivatives.
Reduction: : Reduction reactions can reduce any functional groups present in the compound.
Substitution: : Substitution reactions can replace one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Alkyl halides, alkyl sulfonates, and other electrophiles are used for substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of various substituted pyrrolidines or ethylenediamines.
Scientific Research Applications
(S)-N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in drug development, particularly in the treatment of neurological disorders.
Industry: : Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which (S)-N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist or antagonist, or modulate signaling pathways.
Comparison with Similar Compounds
(S)-N1-Ethyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine: can be compared with other similar compounds such as:
N-Methyl-2-pyrrolidinemethanol
1-Methyl-2-pyrrolidine ethanol
Triethylamine
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific stereochemistry and the presence of the ethyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N'-ethyl-N'-[[(2S)-1-methylpyrrolidin-2-yl]methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-3-13(8-6-11)9-10-5-4-7-12(10)2/h10H,3-9,11H2,1-2H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMNYNHMJMWNAE-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1CCCN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCN)C[C@@H]1CCCN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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